(2,6-dichloropyridin-4-yl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
This compound is a synthetic hybrid molecule featuring a 3,4-dihydroisoquinoline core fused with a 2,6-dichloropyridin-4-yl moiety via a methanone bridge. The dihydroisoquinoline segment is substituted with 6,7-dimethoxy and 1-methyl groups, which enhance steric bulk and electronic modulation. The dichloropyridine component introduces halogenated aromaticity, likely improving binding affinity in biological systems through halogen bonding or hydrophobic interactions .
Properties
CAS No. |
879569-71-8 |
|---|---|
Molecular Formula |
C18H18Cl2N2O3 |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
(2,6-dichloropyridin-4-yl)-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-10-13-9-15(25-3)14(24-2)6-11(13)4-5-22(10)18(23)12-7-16(19)21-17(20)8-12/h6-10H,4-5H2,1-3H3 |
InChI Key |
YRDFVUOSRIHCRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)C3=CC(=NC(=C3)Cl)Cl)OC)OC |
solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline derivatives, which vary in their substituents and functional groups. Below is a structural and functional comparison with key analogs from the literature:
Key Observations:
- Solubility & Polarity : Ester (6d) and sulfonyl (6e) derivatives exhibit higher aqueous solubility than the target compound, which is likely more lipophilic due to its dichloropyridine group.
- Binding Interactions: The phenylmethanone (6h) and target compound leverage aromatic stacking, but the latter’s chlorine atoms may confer stronger halogen bonding with protein targets .
Computational Insights from Docking Studies
For example:
- Glide’s OPLS-AA force field and Monte Carlo refinement could accurately model the dichloropyridine moiety’s halogen bonds and the dihydroisoquinoline core’s rigidity .
- Comparative studies show Glide outperforms GOLD and FlexX in pose prediction, suggesting reliable affinity estimates for the target compound if docked against relevant receptors (e.g., kinases or GPCRs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
